![molecular formula C6H2N4O4 B1227012 6-oxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazol-3-ium 3-oxide](/img/structure/B1227012.png)
6-oxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazol-3-ium 3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide is a heterocyclic compound that has garnered significant interest in the fields of organic electronics and medicinal chemistry. This compound is characterized by its unique structure, which includes two oxadiazole rings fused to a benzene ring. The presence of these rings imparts unique electronic properties, making it a valuable building block for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dinitrobenzene derivative with hydrazine, followed by oxidation to form the oxadiazole rings. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .
科学研究应用
Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of organic semiconductors and other advanced materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
作用机制
The mechanism of action of Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth and proliferation . In electronic applications, its unique electronic structure allows it to efficiently transport charge carriers, making it an excellent material for use in electronic devices .
相似化合物的比较
Similar Compounds
Benzo[1,2-d4,5-d’]bis[1,2,3]thiadiazole: This compound has similar electronic properties but contains sulfur atoms instead of oxygen.
Benzo[c][1,2,5]thiadiazole: Another related compound with sulfur atoms, used in similar applications.
Benzo[c][1,2,5]oxadiazole: A simpler structure with one oxadiazole ring, used in various electronic applications.
Uniqueness
Benzo[1,2-c:3,4-c’]bis[1,2,5]oxadiazole 3,6-dioxide stands out due to its unique combination of electronic properties and structural features. The presence of two oxadiazole rings fused to a benzene ring provides a higher degree of electronic delocalization, making it more efficient in electronic applications compared to its analogs .
属性
分子式 |
C6H2N4O4 |
|---|---|
分子量 |
194.1 g/mol |
IUPAC 名称 |
6-oxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazol-3-ium 3-oxide |
InChI |
InChI=1S/C6H2N4O4/c11-9-3-1-2-4-6(5(3)7-13-9)8-14-10(4)12/h1-2H |
InChI 键 |
BHURVMDIIWLPPA-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=NON2[O-])C3=NO[N+](=O)C3=C1 |
同义词 |
enzo(1,2-c:3,4-c')bis(1,2,5)oxadiazole-1,6-dioxide benzodifuroxan |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


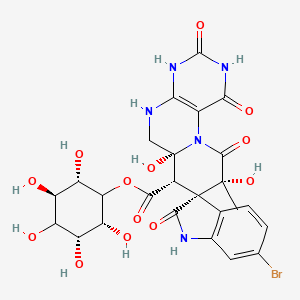
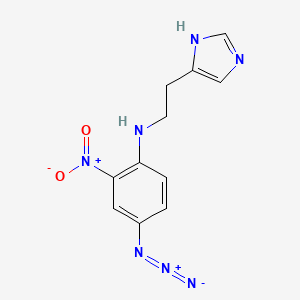
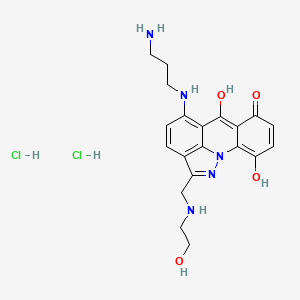
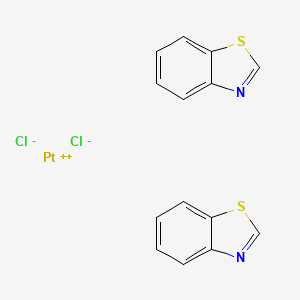

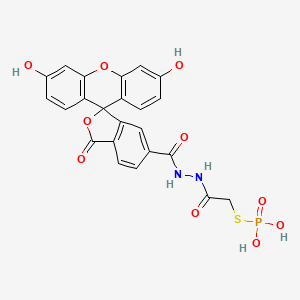

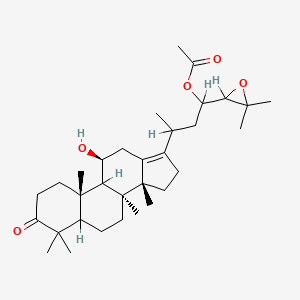

![N-[2-[5-[(4-tert-butylphenyl)methylthio]-1,3,4-oxadiazol-2-yl]phenyl]benzamide](/img/structure/B1226944.png)
![1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1226948.png)
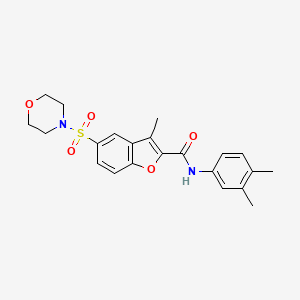
![7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile](/img/structure/B1226952.png)
![2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226953.png)
